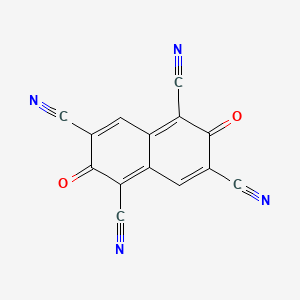
2,6-Dioxo-2,6-dihydronaphthalene-1,3,5,7-tetracarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dioxo-2,6-dihydronaphthalene-1,3,5,7-tetracarbonitrile is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of multiple nitrile groups and a naphthalene core, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dioxo-2,6-dihydronaphthalene-1,3,5,7-tetracarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process often includes steps such as purification and crystallization to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dioxo-2,6-dihydronaphthalene-1,3,5,7-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the formation of different products.
Substitution: This involves the replacement of one functional group with another, typically under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the reactions proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield amines or alcohols.
Aplicaciones Científicas De Investigación
2,6-Dioxo-2,6-dihydronaphthalene-1,3,5,7-tetracarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2,6-Dioxo-2,6-dihydronaphthalene-1,3,5,7-tetracarbonitrile exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact mechanism depends on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Dihydroxynaphthalene
- 1,5-Dihydroxynaphthalene
- 1,8-Dihydroxynaphthalene
Uniqueness
Compared to similar compounds, 2,6-Dioxo-2,6-dihydronaphthalene-1,3,5,7-tetracarbonitrile stands out due to its multiple nitrile groups and unique structural features
Propiedades
Número CAS |
64535-59-7 |
|---|---|
Fórmula molecular |
C14H2N4O2 |
Peso molecular |
258.19 g/mol |
Nombre IUPAC |
2,6-dioxonaphthalene-1,3,5,7-tetracarbonitrile |
InChI |
InChI=1S/C14H2N4O2/c15-3-7-1-9-10(12(6-18)13(7)19)2-8(4-16)14(20)11(9)5-17/h1-2H |
Clave InChI |
KRMGFVXPKHWJLO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)C(=C2C1=C(C(=O)C(=C2)C#N)C#N)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


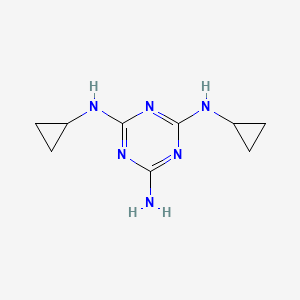
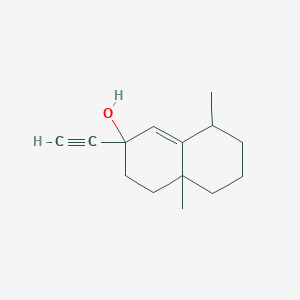



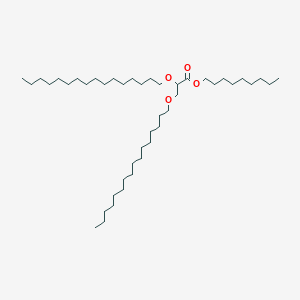
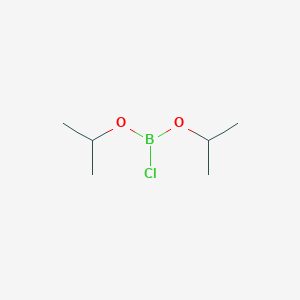
![4-Methyl-6-{2-[4-(2-nitroanilino)phenyl]hydrazinylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14481847.png)

![2-[Hexadecyl(2-hydroxyethyl)amino]ethyl hexadecanoate](/img/structure/B14481864.png)
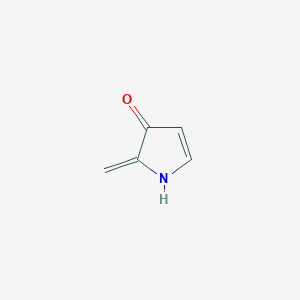
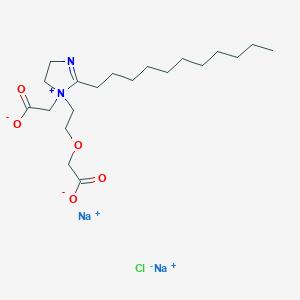
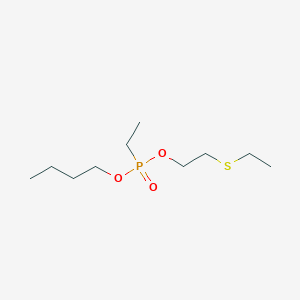
![4-[(Benzyloxy)methyl]-2,6-di-tert-butylphenol](/img/structure/B14481882.png)
